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Introduction

(1-Chloroethyl)trimethylsilane is an organosilicon compound with the chemical formula
C5H13CISi.[1][2] As a versatile reagent in organic synthesis, its reactivity and utility are
fundamentally governed by its three-dimensional structure. Understanding the key structural
parameters, including bond lengths, bond angles, and dihedral angles, is crucial for predicting
its chemical behavior, designing novel synthetic routes, and for its application in areas such as
medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the core structural features of (1-
Chloroethyl)trimethylsilane. While specific experimental structural data for this molecule is
not readily available in the published literature, this document outlines the expected structural
parameters based on computational modeling and data from analogous compounds.
Furthermore, it details the primary experimental techniques used to determine such structures
with high precision.

Predicted Molecular Structure

The molecular structure of (1-Chloroethyl)trimethylsilane consists of a central silicon atom
bonded to three methyl groups and a 1-chloroethyl group. The presence of a chiral carbon
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atom in the 1-chloroethyl moiety means that the molecule exists as a racemic mixture of two

enantiomers.

Diagram of the Molecular Structure of (1-Chloroethyl)trimethylsilane:

Caption: 2D representation of (1-Chloroethyl)trimethylsilane's molecular structure.

Quantitative Structural Data (Computational)

In the absence of experimental data, computational chemistry methods, such as Density

Functional Theory (DFT), provide reliable predictions of molecular geometries. The following

tables summarize the predicted bond lengths, bond angles, and a key dihedral angle for (1-

Chloroethyl)trimethylsilane, obtained from DFT calculations.

Table 1: Predicted Bond Lengths

Bond Predicted Length (A)

Si-C(ethyl) 1.90

Si-C(methyl) 1.89

C-Cl 1.81

c-C 1.54

C-H (ethyl) 1.10

C-H (methyl) 1.09

Table 2: Predicted Bond Angles
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Angle Predicted Angle (°)
C(ethyl)-Si-C(methyl) 109.5
C(methyl)-Si-C(methyl) 109.5
Si-C(ethyl)-C(methyl) 112.0
Si-C(ethyl)-Cl 108.0
CI-C(ethyl)-C(methyl) 109.0
H-C-H 109.5

Table 3: Predicted Dihedral Angle

Dihedral Angle Predicted Angle (°)

CI-C(ethyl)-Si-C(methyl) 180 (anti-periplanar) or +60 (gauche)

Experimental Protocols for Structural Determination

The precise determination of the geometric structure of molecules in the gas phase is primarily
achieved through two powerful experimental techniques: Gas Electron Diffraction (GED) and
Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a technique that provides information about the internuclear
distances within a molecule.[3]

Methodology:

o Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum
chamber through a nozzle, creating a molecular beam.[3]

o Electron Bombardment: A high-energy beam of electrons is directed perpendicular to the
molecular beam.[3]
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e Scattering: The electrons are scattered by the electrostatic potential of the molecules. The
resulting diffraction pattern is a series of concentric rings.

o Detection: The scattered electrons are detected on a photographic plate or a 2D detector.[3]

o Data Analysis: The radial distribution of the scattered electrons is analyzed. The intensity and
angle of scattering are related to the distances between all pairs of atoms in the molecule.
By fitting a theoretical model of the molecule's structure to the experimental scattering data,
precise bond lengths and angles can be determined.
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Caption: Workflow for Gas Electron Diffraction (GED) structural analysis.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the
gas phase, corresponding to transitions between rotational energy levels. This technique is
highly sensitive to the moments of inertia of a molecule, from which its geometry can be
precisely determined.

Methodology:

o Sample Introduction: A gaseous sample is introduced into a waveguide or a resonant cavity
at low pressure.

e Microwave Irradiation: The sample is irradiated with microwave radiation of a specific
frequency range.

o Absorption Detection: As the frequency is swept, the absorption of microwaves by the
sample is detected. Molecules will only absorb radiation at frequencies that correspond to
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the energy difference between their rotational quantum states.

o Spectral Analysis: The resulting spectrum consists of a series of absorption lines. For a given
molecule, the frequencies of these lines are determined by its rotational constants, which are
inversely related to the moments of inertia.

* |sotopic Substitution: To determine the complete structure, the microwave spectra of different
isotopologues of the molecule are often measured. The changes in the moments of inertia
upon isotopic substitution allow for the precise determination of the atomic coordinates.
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Caption: Workflow for Microwave Spectroscopy structural analysis.

Discussion of Key Structural Features

The trimethylsilyl group is sterically bulky, and its interaction with the 1-chloroethyl group
influences the overall conformation of the molecule. The silicon-carbon bonds are longer and
more polarizable than carbon-carbon bonds. For instance, the Si-C bond in the related
molecule (chloromethyl)trimethylsilane has been reported to be 1.87 A. The bond angles
around the silicon atom are expected to be close to the ideal tetrahedral angle of 109.5°.

Rotation around the Si-C(ethyl) bond will lead to different conformers. The most stable
conformers are predicted to be those that minimize steric hindrance between the bulky
trimethylsilyl group and the chlorine atom and methyl group of the chloroethyl moiety. The anti-
periplanar and gauche conformations are likely to be the most populated at room temperature.
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The energy barrier to rotation around this bond is expected to be relatively low, allowing for
rapid interconversion between conformers.

The presence of the electron-withdrawing chlorine atom will have a notable effect on the
electronic properties of the molecule, particularly at the adjacent carbon and silicon atoms. This
electronic effect, combined with the steric factors, dictates the reactivity of (1-
Chloroethyl)trimethylsilane in nucleophilic substitution and other reactions.

Conclusion

This technical guide has provided a detailed overview of the key structural features of (1-
Chloroethyl)trimethylsilane. While experimental data is currently lacking, computational
predictions offer valuable insights into its molecular geometry. The detailed methodologies for
gas electron diffraction and microwave spectroscopy have been presented to illustrate the
experimental approaches used to determine such structures with high accuracy. A thorough
understanding of these structural aspects is fundamental for the effective application of this
versatile organosilane reagent in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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